Karnamicin C1 - 122535-54-0

Karnamicin C1

Catalog Number: EVT-1178072
CAS Number: 122535-54-0
Molecular Formula: C16H21N3O5S
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The biosynthesis of karnamicin C1 involves a complex pathway orchestrated by a biosynthetic gene cluster known as the knm cluster. Key genes within this cluster include knmA2, knmA1, knmB1, knmB2, knmC, and others, which are responsible for various steps in the assembly of the karnamicin structure.

Key Steps in Synthesis

  1. Gene Inactivation: Initial studies involved the inactivation of the knmA2 gene, which led to a complete halt in karnamicin production, confirming its role in biosynthesis.
  2. Heterologous Expression: The entire knm gene cluster was expressed in Streptomyces albus J1074, resulting in successful production of karnamicins, which further validated the functionality of the gene cluster.
  3. Intermediate Formation: Various intermediates were identified during the synthesis process, including those tailored with specific amino acid residues, showcasing the complexity and specificity of the biosynthetic pathway .
Molecular Structure Analysis

Karnamicin C1 features a unique molecular structure characterized by a pyridine core and various substituents that contribute to its biological activity.

Structural Components

  • Pyridine Ring: Central to its structure, this ring is essential for its interaction with angiotensin-converting enzyme.
  • Fatty Acid Side Chain: The presence of a fatty acid side chain influences both solubility and biological activity.
  • Functional Groups: Specific hydroxyl and amino groups are strategically placed to enhance binding affinity and inhibition potency.

Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analyses have been employed to elucidate the precise structure of karnamicin C1, confirming its molecular formula and structural integrity .

Chemical Reactions Analysis

Karnamicin C1 participates in several chemical reactions that underpin its biological activity:

  • Enzyme Inhibition: The primary reaction involves binding to angiotensin-converting enzyme, inhibiting its activity and thereby reducing the conversion of angiotensin I to angiotensin II.
  • Metabolic Pathways: Understanding how karnamicin C1 interacts with metabolic pathways can elucidate its pharmacokinetics and dynamics.

Further studies are necessary to explore potential side reactions or metabolic transformations that may occur within biological systems .

Mechanism of Action

The mechanism by which karnamicin C1 exerts its effects primarily revolves around its ability to inhibit angiotensin-converting enzyme. This inhibition leads to:

  • Decreased Angiotensin II Levels: Resulting in vasodilation and reduced blood pressure.
  • Altered Renin-Angiotensin System Activity: This can have downstream effects on fluid balance and cardiovascular health.

Research indicates that karnamicins may also interact with other molecular targets, but detailed studies are needed to fully elucidate these interactions .

Physical and Chemical Properties Analysis

Karnamicin C1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da (exact weight may vary based on specific structure).
  • Solubility: Soluble in organic solvents; limited solubility in water, affecting its bioavailability.
  • Stability: Stability under physiological conditions needs further investigation, particularly concerning degradation pathways.

These properties are critical for understanding how karnamicin C1 can be formulated for therapeutic use .

Applications

Karnamicin C1 holds promise for various scientific applications:

  • Pharmaceutical Development: Its potent angiotensin-converting enzyme inhibitory activity positions it as a candidate for developing new antihypertensive agents.
  • Research Tool: As a biochemical probe, it can be used to study the renin-angiotensin system and related pathways.
  • Potential Antimicrobial Activity: Preliminary studies suggest that karnamicins may also possess antimicrobial properties, warranting further exploration.
Introduction to Karnamicin C1

Historical Discovery and Taxonomic Origin of Karnamicins

Karnamicins represent a structurally unique class of microbial natural products first discovered in 1989 during antifungal screening programs. The inaugural members of this family, including Karnamicin C1, were isolated from the fermentation broth of the rare actinobacterium Saccharothrix aerocolonigenes strain N806-4, collected from Indian soil samples. This initial investigation identified fifteen structurally related compounds designated as karnamicins A1–A3, B1–B3, C1–C5, and D1–D4 [2]. While early characterization noted only weak antibacterial activity against Gram-positive bacteria, the compounds' distinctive bi-heteroaryl architecture—featuring fully substituted hydroxypyridine and thiazole moieties—sparked continued interest [1].

In 2023, significant taxonomic expansion occurred when researchers isolated Lechevalieria rhizosphaerae NEAU-A2 from wheat rhizosphere soil. This rare actinobacterium was found to produce six previously unknown congeners (karnamicins E1–E6) alongside known variants including Karnamicin C1. This rediscovery enabled modern biosynthetic investigations using genomic sequencing and isotopic labeling techniques [1]. Strain NEAU-A2 has since become a critical organism for elucidating the genetic and enzymatic basis of karnamicin assembly, revealing a sophisticated 16-gene biosynthetic cluster designated knm [1] [2].

Table 1: Key Karnamicin Variants and Their Producing Organisms

CompoundProducing OrganismDiscovery YearMolecular Formula
Karnamicin C1Saccharothrix aerocolonigenes N806-41989C₁₆H₂₁N₃O₅S
Karnamicin D3Lechevalieria rhizosphaerae NEAU-A22023C₁₇H₂₃N₃O₅S
Karnamicin E1Lechevalieria rhizosphaerae NEAU-A22023C₁₈H₂₅N₃O₄S
Karnamicin B1Saccharothrix aerocolonigenes N806-41989C₁₇H₂₃N₃O₅S

Biological Significance of Karnamicin C1 in Natural Product Research

Karnamicin C1 occupies a pivotal position in natural product pharmacology due to its dual bioactivity profile and distinctive zinc-chelating molecular architecture. Initial characterization identified moderate antifungal activity against Candida albicans and Saccharomyces cerevisiae (MIC = 3.1–6.3 μg/ml), though this was not clinically competitive [2]. The transformative discovery emerged in 2023 when biochemical screening revealed that karnamicins, including Karnamicin C1, function as potent angiotensin-converting enzyme (ACE) inhibitors with IC50 values spanning 0.24–5.81 μM [1] [2]. This positions them among the most potent natural ACE inhibitors discovered to date.

ACE inhibition represents a critical therapeutic strategy for managing hypertension and cardiovascular diseases—conditions responsible for 17.9 million annual deaths globally. Conventional synthetic ACE inhibitors (e.g., captopril, enalapril) frequently induce side effects like cough and hyperkalemia, limiting patient compliance [1]. Karnamicin C1 offers a promising alternative due to its novel chemotype that interacts distinctively with ACE’s catalytic site. Structural analyses indicate that its hydroxypyridine-thiazole core enables zinc coordination at the enzyme’s active site while the side chains engage in hydrophobic interactions with substrate-binding residues [1] [3]. This dual binding mechanism, combined with the compound’s microbial biosynthetic origin, positions Karnamicin C1 as both a drug discovery candidate and a probe for studying enzyme inhibition dynamics.

Structural Classification Within the Karnamicin Family

Karnamicin C1 (C₁₆H₂₁N₃O₅S; MW 367.4 g/mol) belongs to the "C-series" karnamicins characterized by specific structural modifications. The compound features a conserved 4-hydroxy-5,6-dimethoxy-7-thiazolyl-pyridinecarboxamide core differentiated by its alkyl side chain [2] [3]. Karnamicin C1 possesses a pentyl side chain attached to the thiazole moiety with an α-hydroxy group (–CH(OH)C4H9), distinguishing it from D-series analogs with branched chains or E-series with longer aliphatic extensions [2].

Table 2: Structural Classification of Karnamicin C1 Within the Karnamicin Family

Structural FeatureKarnamicin C1Karnamicin B3Karnamicin D3Karnamicin E1
Core Structure4-hydroxy-5,6-dimethoxy-7-thiazolyl-pyridinecarboxamideIdenticalIdenticalIdentical
Side Chain-CH(OH)C4H9-CH(OH)CH(CH3)C2H5-CH2CH2C(OH)(CH3)C2H5-CH(OH)C6H13
Molecular FormulaC₁₆H₂₁N₃O₅SC₁₇H₂₃N₃O₅SC₁₇H₂₃N₃O₅SC₁₈H₂₅N₃O₄S
Molecular Weight367.4 g/mol381.5 g/mol381.5 g/mol380.4 g/mol

Molecular Architecture and Key Functional Groups

The three-dimensional structure of Karnamicin C1 comprises three interconnected modules:

  • Hydroxypyridine Core: A fully substituted 4-hydroxypyridine ring with methoxy groups at C5/C6 and a carboxamide at C2. The C3 hydroxyl group is critical for ACE inhibition via zinc coordination.
  • Thiazole Moiety: A 1,3-thiazole ring linked to C7 of the pyridine nucleus, providing structural rigidity.
  • Alkyl Side Chain: A pentyl chain (–C5H11) with a hydroxyl group at C1′, attached to the thiazole’s C2 position [2] [3].

Spectroscopic characterization (UV, NMR, HRESIMS) reveals distinctive signatures: UV λmax at 220, 251, 281, and 342 nm in alkaline solutions, and 1H NMR signals for the alkyl chain at δH 0.89 (t, 3H), 1.34 (m, 4H), 1.65 (m, 2H), and 4.98 (dd, 1H) [2]. The crystal structure of analog Karnamicin B1 (solved in 1997) confirmed the spatial orientation of these substituents, enabling accurate modeling of Karnamicin C1’s bioactive conformation [1].

Biosynthetic Relationship to Other Karnamicins

Karnamicin C1 functions as an intermediate in a biosynthetic grid where enzymatic modifications generate structural diversity:

  • Core Assembly: A hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS, KnmA2) constructs the pyridine-thiazole scaffold using acetate and amino acid precursors. Isotopic labeling confirmed intact acetate incorporation into C5–C6 of the pyridine ring and C11 of the thiazole side chain [1].
  • Oxidative Tailoring: Two flavoprotein monooxygenases (KnmB1/KnmB2) catalyze regioselective pyridine hydroxylation. KnmB1 hydroxylates C5, while KnmB2 targets C4, creating the dihydroxylated intermediate [1] [2].
  • Methylation: A methyltransferase (KnmF) installs methoxy groups at C5/C6 using S-adenosyl methionine.
  • Side Chain Diversification: Acyl-CoA dehydrogenases (KnmD) modify alkyl chain length/oxidation states, explaining the C1–E6 structural continuum where Karnamicin C1 represents a specific alkylation state [1].

Properties

CAS Number

122535-54-0

Product Name

Karnamicin C1

IUPAC Name

3-hydroxy-6-[2-(3-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C16H21N3O5S/c1-4-8(20)5-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7-8,20-21H,4-6H2,1-3H3,(H2,17,22)

InChI Key

VTRWURYQXOBAMJ-UHFFFAOYSA-N

SMILES

CCC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

Canonical SMILES

CCC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.